4-(3-Fluoropyridin-4-yl)aniline
Description
4-(3-Fluoropyridin-4-yl)aniline is an aromatic amine derivative consisting of an aniline core (benzene ring with an amino group) substituted at the para-position with a 3-fluoropyridin-4-yl group. This structure combines the electron-donating properties of the aniline moiety with the electron-withdrawing effects of the fluorine atom on the pyridine ring, influencing its electronic and steric properties.
Properties
Molecular Formula |
C11H9FN2 |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-(3-fluoropyridin-4-yl)aniline |
InChI |
InChI=1S/C11H9FN2/c12-11-7-14-6-5-10(11)8-1-3-9(13)4-2-8/h1-7H,13H2 |
InChI Key |
CNLVPAXNKVMPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position : The placement of fluorine (on pyridine vs. benzene) significantly alters electron density. In this compound, the fluorine on pyridine creates a stronger electron-withdrawing effect compared to 4-Fluoro-3-(pyridin-3-yl)aniline, where fluorine resides on the benzene ring .
- Heterocyclic Systems: Compounds like 3-Fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)aniline incorporate fused heterocycles, which increase molecular rigidity and may enhance binding specificity in biological targets .
Physicochemical Properties
- Electronic Effects: Fluorine on pyridine (as in the target compound) enhances electrophilicity, which may improve interactions with electron-rich biological targets compared to non-fluorinated analogs like 4-(pyridin-3-yloxy)aniline () .
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